Class-Level Potency: 3,4-Dihydroisoquinolines vs. Fully Aromatic Isoquinolines Against MAO A
The 3,4-dihydroisoquinoline class, which includes 6-Methyl-3,4-dihydroisoquinoline, demonstrates significantly higher potency against human MAO A compared to their fully aromatic isoquinoline counterparts. In a head-to-head class comparison using purified human MAO A, 3,4-dihydroisoquinolines exhibited Ki values ranging from 2-130 µM, whereas fully aromatic isoquinolines displayed intermediate activity with Ki values of 17-130 µM [1]. This indicates a 3- to 8.5-fold potency advantage for the partially saturated scaffold at the lower end of the activity range. The 6-methyl substitution further modulates this activity within the class.
| Evidence Dimension | Inhibition constant (Ki) against purified human monoamine oxidase A (MAO A) |
|---|---|
| Target Compound Data | Ki range: 2-130 µM (for the 3,4-dihydroisoquinoline class to which the target belongs) |
| Comparator Or Baseline | Fully aromatic isoquinolines (Ki range: 17-130 µM) |
| Quantified Difference | 3- to 8.5-fold lower Ki at the more potent end of the range (2 µM vs. 17 µM) |
| Conditions | In vitro enzymatic assay with highly purified human MAO A |
Why This Matters
This class-level potency differential underscores that the partially saturated dihydroisoquinoline core is not interchangeable with fully aromatic isoquinolines for MAO A inhibition, making 6-Methyl-3,4-dihydroisoquinoline a strategically superior scaffold for this target class.
- [1] Bembenek, M. E., et al. Inhibition of monoamine oxidases A and B by simple isoquinoline alkaloids: racemic and optically active 1,2,3,4-tetrahydro-, 3,4-dihydro-, and fully aromatic isoquinolines. J. Med. Chem. 1990, 33 (1), 147-152. View Source
